molecular formula C9H6ClNO2 B6152492 5-chloroindolizine-2-carboxylic acid CAS No. 1620570-06-0

5-chloroindolizine-2-carboxylic acid

Cat. No.: B6152492
CAS No.: 1620570-06-0
M. Wt: 195.6
InChI Key:
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Description

5-Chloroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro substituent at the 5-position and a carboxylic acid group at the 2-position of the indolizine ring, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts, which can be obtained by N-alkylation of 2-alkylpyridines with cyanohydrin triflates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-Chloroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Chloroindolizine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroindole-2-carboxylic acid
  • Indole-3-acetic acid
  • Indole-2-carboxylic acid

Uniqueness

5-Chloroindolizine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position enhances its reactivity and potential for further functionalization compared to other indole derivatives .

Properties

CAS No.

1620570-06-0

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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